molecular formula C66H69O6P B14694375 2,4-Bis(1-phenylethyl)phenol;phosphorous acid CAS No. 25171-03-3

2,4-Bis(1-phenylethyl)phenol;phosphorous acid

Cat. No.: B14694375
CAS No.: 25171-03-3
M. Wt: 989.2 g/mol
InChI Key: GFDLJGHWYRIREK-UHFFFAOYSA-N
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Description

2,4-Bis(1-phenylethyl)phenol;phosphorous acid is a chemical compound with the molecular formula C₆₆H₆₉O₆P. It is known for its unique structure, which includes phenolic and phosphorous acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(1-phenylethyl)phenol typically involves the reaction of phenol with 1-phenylethyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(1-phenylethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2,4-Bis(1-phenylethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Bis(1-phenylethyl)phenol in biological systems involves its interaction with cellular components. It can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, which are enzymes involved in programmed cell death. The compound’s phenolic structure allows it to scavenge free radicals, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(1-phenylethyl)phenol is unique due to its specific phenylethyl substitution, which imparts distinct chemical and biological properties. Its ability to induce apoptosis and act as an antioxidant sets it apart from other similar compounds .

Properties

CAS No.

25171-03-3

Molecular Formula

C66H69O6P

Molecular Weight

989.2 g/mol

IUPAC Name

2,4-bis(1-phenylethyl)phenol;phosphorous acid

InChI

InChI=1S/3C22H22O.H3O3P/c3*1-16(18-9-5-3-6-10-18)20-13-14-22(23)21(15-20)17(2)19-11-7-4-8-12-19;1-4(2)3/h3*3-17,23H,1-2H3;1-3H

InChI Key

GFDLJGHWYRIREK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)C3=CC=CC=C3.OP(O)O

Origin of Product

United States

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